5-Chloro-2-hydroxy-4-isobutoxybenzonitrile is a chemical compound with the molecular formula and a molecular weight of 225.67 g/mol. It is classified as an organic compound, specifically a benzonitrile derivative, which features a chloro group, a hydroxyl group, and an isobutoxy substituent on the benzene ring. This compound is of interest in various scientific fields, including medicinal chemistry and materials science.
5-Chloro-2-hydroxy-4-isobutoxybenzonitrile falls under the category of aromatic compounds due to its benzene ring structure. It is also categorized as a nitrile because of the presence of the cyano group (-C≡N). The presence of hydroxyl and alkoxy groups further classifies it as a phenolic compound.
The synthesis of 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile typically involves the reaction between 5-chloro-2-hydroxybenzonitrile and isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution .
The molecular structure of 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile can be represented by its canonical SMILES notation: CC(C)COC1=C(C=C(C(=C1)O)C#N)Cl. The InChI key for this compound is QVAOHHCSUFCRFN-UHFFFAOYSA-N, indicating its unique structural features.
5-Chloro-2-hydroxy-4-isobutoxybenzonitrile can undergo various chemical reactions:
Common reagents for these reactions include:
The physical properties of 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile include:
Key chemical properties include:
5-Chloro-2-hydroxy-4-isobutoxybenzonitrile has several applications across different scientific fields:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: